2-(methylsulfanyl)-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)-1,3-benzothiazole-6-sulfonamide
Overview
Description
2-(methylsulfanyl)-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)-1,3-benzothiazole-6-sulfonamide is a complex organic compound that features a benzothiazole core, a benzofuran moiety, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylsulfanyl)-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)-1,3-benzothiazole-6-sulfonamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzothiazole Core: Starting from ortho-aminothiophenol and a suitable carboxylic acid derivative.
Introduction of the Benzofuran Moiety: Through a cyclization reaction involving a phenol derivative.
Sulfonamide Formation: By reacting the intermediate with a sulfonyl chloride in the presence of a base.
Methylsulfanyl Group Addition: Via a nucleophilic substitution reaction using a methylthiol reagent.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions could target the carbonyl group in the benzofuran moiety, potentially yielding alcohol derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Alcohol Derivatives: From reduction reactions.
Substituted Sulfonamides: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
Catalysis: As a ligand in transition metal catalysis.
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to the sulfonamide group.
Antimicrobial Activity: Possible applications in developing new antimicrobial agents.
Medicine
Drug Development: Exploration as a lead compound for developing new pharmaceuticals.
Industry
Materials Science: Use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(methylsulfanyl)-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)-1,3-benzothiazole-6-sulfonamide would depend on its specific application. For instance, as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The sulfonamide group could interact with amino acid residues, while the benzothiazole and benzofuran moieties provide additional binding interactions.
Comparison with Similar Compounds
Similar Compounds
2-(methylsulfanyl)-1,3-benzothiazole-6-sulfonamide: Lacks the benzofuran moiety.
N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)-1,3-benzothiazole-6-sulfonamide: Lacks the methylsulfanyl group.
2-(methylsulfanyl)-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)benzamide: Lacks the sulfonamide group.
Uniqueness
The presence of both the benzofuran and benzothiazole moieties, along with the sulfonamide group, makes 2-(methylsulfanyl)-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)-1,3-benzothiazole-6-sulfonamide unique
Properties
IUPAC Name |
2-methylsulfanyl-N-(1-oxo-3H-2-benzofuran-5-yl)-1,3-benzothiazole-6-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4S3/c1-23-16-17-13-5-3-11(7-14(13)24-16)25(20,21)18-10-2-4-12-9(6-10)8-22-15(12)19/h2-7,18H,8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWKNFBYBTCUALA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(S1)C=C(C=C2)S(=O)(=O)NC3=CC4=C(C=C3)C(=O)OC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O4S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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